2-Chloro-1-[3-(methylamino)propyl]-1H-imidazole-5-carbaldehyde
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Overview
Description
2-Chloro-1-[3-(methylamino)propyl]-1H-imidazole-5-carbaldehyde is a chemical compound that belongs to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-[3-(methylamino)propyl]-1H-imidazole-5-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-(methylamino)propylamine with a suitable aldehyde, followed by chlorination to introduce the chlorine atom at the 2-position of the imidazole ring. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include steps such as purification, crystallization, and quality control to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-[3-(methylamino)propyl]-1H-imidazole-5-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-Chloro-1-[3-(methylamino)propyl]-1H-imidazole-5-carbaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It may be used in the production of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 2-Chloro-1-[3-(methylamino)propyl]-1H-imidazole-5-carbaldehyde involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-1-[3-(dimethylamino)propyl]-1H-imidazole-5-carbaldehyde
- 2-Chloro-1-[3-(ethylamino)propyl]-1H-imidazole-5-carbaldehyde
Uniqueness
2-Chloro-1-[3-(methylamino)propyl]-1H-imidazole-5-carbaldehyde is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The presence of the methylamino group at the 3-position of the propyl chain can affect its binding affinity and selectivity compared to similar compounds with different substituents.
Properties
Molecular Formula |
C8H12ClN3O |
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Molecular Weight |
201.65 g/mol |
IUPAC Name |
2-chloro-3-[3-(methylamino)propyl]imidazole-4-carbaldehyde |
InChI |
InChI=1S/C8H12ClN3O/c1-10-3-2-4-12-7(6-13)5-11-8(12)9/h5-6,10H,2-4H2,1H3 |
InChI Key |
RTXUPDVHYRCYLU-UHFFFAOYSA-N |
Canonical SMILES |
CNCCCN1C(=CN=C1Cl)C=O |
Origin of Product |
United States |
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